ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-[(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-3-26-11-16(20(29)24-22-23-14(13-32-22)10-18(28)31-4-2)19-17(12-26)21(30)27(25-19)15-8-6-5-7-9-15/h5-9,11-13H,3-4,10H2,1-2H3,(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNFHOWZJTZUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NC(=CS4)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[4,3-c]pyridine ring system.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction involving a thioamide and a halogenated precursor.
Attachment of the Ethyl Acetate Group: The final step involves esterification, where the ethyl acetate group is attached to the thiazole ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazolo[4,3-c]pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
Core Heterocycles :
- The target compound’s pyrazolo-pyridine-thiazole system is distinct from analogs like thiazolo[3,2-a]pyrimidine () or pyrazole-thiazole (). These cores influence π-π stacking and hydrogen-bonding capabilities .
Substituent Effects: Electron-Withdrawing Groups (EWGs): Chlorine () and quinoline () increase lipophilicity and may enhance target binding but reduce aqueous solubility. Ester Moieties: The ethyl acetate group in the target compound and analogs () improves bioavailability but may confer hydrolytic instability compared to non-esterified analogs .
Synthetic Accessibility :
- reports an 84% yield for a pyrazolo-pyridine derivative, suggesting efficient condensation protocols. The target compound’s synthesis likely requires similar multi-step reactions (e.g., amidation, cyclization), though specifics are unavailable .
In contrast, ’s simpler isothiazolo-pyridine derivative has a lower MW (266.31 g/mol) .
Biological Activity
Ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate is a complex organic compound belonging to the pyrazolopyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound based on various research findings.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- Pyrazolo[4,3-c]pyridine core : This heterocyclic structure is known for its diverse biological activities.
- Thiazole moiety : Contributes to the compound's biological properties through its interaction with biological targets.
- Ethyl acetate group : Enhances solubility and bioavailability.
The IUPAC name for the compound is this compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, such as p90 ribosomal S6 kinases (RSK) and cyclin-dependent kinases (CDKs).
- Apoptosis Induction : Research indicates that it can activate apoptotic pathways by inducing poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activating caspase 9, leading to programmed cell death in cancer cells .
- Cell Cycle Regulation : It has been shown to reduce the expression levels of proliferating cell nuclear antigen (PCNA), a critical factor in DNA replication and cell cycle progression .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (Leukemia) | 10 | Induction of apoptosis via caspase activation |
| K562 (Leukemia) | 12 | Inhibition of RSK signaling pathway |
| MCF7 (Breast Cancer) | 8 | Reduction in PCNA levels and apoptosis induction |
These results indicate that the compound exhibits significant antiproliferative activity across different cancer types.
Case Studies
- Study on Pyrazolo[4,3-c]pyridines : A study demonstrated that derivatives of pyrazolo[4,3-c]pyridines showed varying degrees of antiproliferative activity against human cancer cell lines. The introduction of bulky substituents at certain positions significantly reduced activity, highlighting the importance of structural optimization for enhancing efficacy .
- Thiazolidine Derivatives : Compounds containing thiazolidine structures have shown promising antitumor activity. Research indicated that thiazolidine derivatives could decrease cell viability in glioblastoma multiforme cells by inducing apoptosis and autophagy pathways . This suggests a potential synergistic effect when combined with pyrazolo[4,3-c]pyridine derivatives.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural confirmation of this compound?
- Methodology : Use a combination of NMR (¹H and ¹³C) , IR spectroscopy , and single-crystal X-ray diffraction to confirm the structure.
- NMR : Assign peaks for the pyrazolo[4,3-c]pyridine and thiazole rings, focusing on amide proton signals (δ ~8-10 ppm) and aromatic protons (δ ~6.5-8 ppm) .
- IR : Identify carbonyl stretches (C=O at ~1650-1750 cm⁻¹) and amide N-H stretches (~3200-3400 cm⁻¹) .
- X-ray crystallography : Resolve bond lengths and angles, particularly for the fused heterocyclic system, to validate stereoelectronic properties .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodology :
Condensation reactions : React pyrazolo[4,3-c]pyridine-7-carboxylic acid derivatives with 4-amino-1,3-thiazole precursors in the presence of coupling agents (e.g., EDC/HOBt) .
Heterocycle formation : Use ethanol as a solvent for refluxing intermediates (2-4 hours) to cyclize thiazole or pyrazole moieties .
Recrystallization : Purify the final product using DMF-EtOH (1:1) mixtures to remove unreacted starting materials .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodology :
- Solvent selection : Test polar aprotic solvents (DMF, DMSO) versus ethanol for intermediate stability and solubility .
- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts for accelerating amide bond formation .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., from 4 hours to 30 minutes) while maintaining yields >75% .
Q. How can structural ambiguities arising from disorder in X-ray crystallography data be resolved?
- Methodology :
Data refinement : Apply SHELXL or OLEX2 software to model disordered regions, focusing on the thiazole and pyrazole rings .
Complementary techniques : Validate with DFT calculations (e.g., Gaussian 09) to compare theoretical and experimental bond lengths/angles .
Thermal ellipsoid analysis : Assess atomic displacement parameters to distinguish static disorder from dynamic motion in the crystal lattice .
Q. What strategies mitigate contradictions between NMR and mass spectrometry data?
- Methodology :
- Cross-validation : Confirm molecular weight via HRMS (ESI-TOF) and compare fragmentation patterns with predicted isotopic distributions .
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange broadening in the amide or ester groups .
- Isotopic labeling : Synthesize deuterated analogs to isolate overlapping signals in crowded spectral regions .
Q. How can computational modeling predict the reactivity of the thiazole and pyrazole moieties?
- Methodology :
- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (Gaussian 09) to identify nucleophilic/electrophilic sites on the heterocycles .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize functionalization sites for bioactivity studies .
- MD simulations : Assess solvation effects on reactivity using explicit solvent models (e.g., TIP3P water) .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in thermal stability data under varying conditions?
- Methodology :
- TGA-DSC : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres to map decomposition pathways .
- Accelerated aging studies : Store samples at 4°C, 25°C, and 40°C for 1-6 months, monitoring purity via HPLC to establish degradation kinetics .
Functionalization and Applications
Q. What functional groups in this compound are amenable to derivatization for SAR studies?
- Methodology :
- Ester hydrolysis : Treat with NaOH/EtOH to generate the carboxylic acid for coupling with amines or alcohols .
- Amide substitution : Replace the 5-ethyl group on the pyrazole ring with bulkier alkyl/aryl groups via SNAr reactions .
- Thiazole modification : Introduce halogens (Br, Cl) at the 4-position of the thiazole using NBS or SOCl₂ to enhance electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
